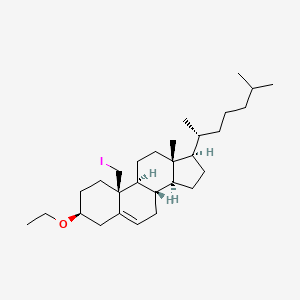

19-Iodocholesterol 3-ethyl ether

Description

Structure

3D Structure

Properties

CAS No. |

66277-12-1 |

|---|---|

Molecular Formula |

C29H49IO |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-3-ethoxy-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H49IO/c1-6-31-23-14-17-29(19-30)22(18-23)10-11-24-26-13-12-25(21(4)9-7-8-20(2)3)28(26,5)16-15-27(24)29/h10,20-21,23-27H,6-9,11-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |

InChI Key |

VNONSVJHTAHLPB-KYZQNHQYSA-N |

SMILES |

CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |

Isomeric SMILES |

CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |

Canonical SMILES |

CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |

Synonyms |

19-iodocholesterol 3-ethyl ether 19-iodocholesterol 3-ethyl ether, (3beta)-isomer, 125I-labeled |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Preparation

Chemical Synthesis of 19-Iodocholesterol 3-ethyl ether

The creation of this compound involves a multi-step chemical process, beginning with the modification of the cholesterol backbone.

The synthesis of this compound begins with cholesterol, a readily available sterol. The primary strategy involves two key modifications: etherification at the 3-position and iodination at the 19-position.

The initial step is the etherification of the 3β-hydroxyl group of cholesterol to form the 3-ethyl ether. This derivatization is significant because the substitution of the hydroxyl group with an ethoxyl group has been found to render the resulting derivative much more stable in solid form compared to the parent 19-iodocholesterol. nih.gov This enhanced stability is a crucial factor for its potential use as a scanning agent. nih.gov The etherification is typically achieved by reacting cholesterol with an ethylating agent in the presence of a suitable base.

Following the formation of the 3-ethyl ether of cholesterol, the next critical step is the introduction of an iodine atom at the C-19 position. The C-19 methyl group of cholesterol is not inherently reactive, so a functional group must be introduced to facilitate iodination. nih.gov This can involve a series of reactions to replace one of the hydrogens on the C-19 methyl group with a leaving group, which is then substituted by iodine. The synthesis of related 19-functionalized cholesterols has been reported, indicating various strategies to modify this position. nih.gov

Cholesterol possesses a complex and rigid tetracyclic ring structure with multiple chiral centers. nih.govwikipedia.org The specific three-dimensional arrangement, or stereochemistry, is crucial for its biological recognition and function. nih.gov Any synthetic modification must proceed with high stereoselectivity to preserve the natural configuration of the cholesterol backbone, which is essential for its interaction with biological systems like receptors and enzymes. nih.gov

The key stereochemical features of cholesterol include:

The trans-fusion of the B, C, and D rings.

The β-orientation of the C-3 hydroxyl group, the C-18 and C-19 angular methyl groups, and the side chain at C-17. nih.gov

During the etherification of the 3β-hydroxyl group and the functionalization at the C-19 position, reaction conditions must be carefully controlled to avoid isomerization or other unwanted stereochemical changes. acs.org The natural 'R' configuration at C-20, for example, dictates the orientation of the side chain, which is critical for intermolecular contacts. nih.gov Maintaining this intricate stereochemistry is paramount for the resulting derivative to be recognized and accumulated in target tissues. nih.govnih.gov

The etherification of the hydroxyl group at the 3-position of cholesterol is a critical step in the synthesis of the title compound. This reaction is a type of Williamson ether synthesis, which generally involves a deprotonated alcohol (alkoxide) reacting with an alkyl halide.

The choice of solvent is critical and can significantly influence the reaction's outcome. Solvents for such reactions are typically aprotic to avoid interfering with the nucleophilic alkoxide. The polarity of the solvent can affect the solubility of the reactants and the reaction rate. A study on liposome (B1194612) synthesis using cholesterol highlighted the importance of solvent choice, noting that different organic solvents like diethyl ether, methanol, and acetone (B3395972) have distinct effects on the aggregation of lipid molecules. nih.gov While not a direct etherification study, it underscores the sensitivity of cholesterol-containing systems to the solvent environment. In synthetic organic chemistry, solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed for similar etherification reactions. nih.gov

The reaction conditions for etherification typically involve:

Base: A strong base is required to deprotonate the sterically hindered 3β-hydroxyl group of cholesterol. Sodium hydride (NaH) is a common choice for this purpose.

Ethylating Agent: An ethyl halide, such as ethyl iodide or ethyl bromide, serves as the source of the ethyl group.

Temperature: The reaction may be run at room temperature or require heating to proceed at a reasonable rate, depending on the reactivity of the specific substrates. nih.gov

| Parameter | Typical Reagent/Condition | Purpose |

|---|---|---|

| Starting Material | Cholesterol | Provides the core steroid structure. |

| Base | Sodium Hydride (NaH) | Deprotonates the 3β-hydroxyl group. |

| Ethylating Agent | Ethyl iodide or Ethyl bromide | Provides the ethyl group for the ether linkage. |

| Solvent | Aprotic solvents (e.g., THF, DMF) | Solubilizes reactants without interfering in the reaction. nih.gov |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. |

Radiolabeling Strategies for this compound

The utility of this compound in nuclear medicine is dependent on its successful labeling with a radioactive isotope of iodine.

The final step in preparing the radiopharmaceutical is the incorporation of a radioactive iodine isotope. The most commonly used isotopes for this purpose are Iodine-125 (¹²⁵I) and Iodine-131 (B157037) (¹³¹I). nih.govwikipedia.org

Iodine-131 (¹³¹I): This isotope is a gamma emitter and is frequently used for imaging and therapy. nih.gov The synthesis of ¹³¹I-19-iodocholesterol has been described, and its 3-ether derivatives were developed to improve stability. nih.gov

Iodine-125 (¹²⁵I): With a half-life of approximately 59.4 days and low-energy gamma emission, ¹²⁵I is suitable for in-vitro assays and short-to-medium-term in-vivo studies. ontosight.aiwikipedia.org A method for preparing ¹²⁵I-labeled 19-iodocholesterol has been developed, highlighting its use for clinical investigations.

The introduction of radioiodine is often achieved through an isotopic exchange reaction. In this method, the non-radioactive 19-iodo-cholesterol derivative is reacted with a source of radioactive iodide (e.g., Na¹²⁵I or Na¹³¹I). The radioisotope exchanges with the stable iodine atom already present in the molecule. This method is advantageous as the precursor molecule is chemically identical to the final product, simplifying the reaction setup. Alternatively, the radioiodine can be introduced during the final step of the chemical synthesis by reacting a suitable precursor (e.g., one with a good leaving group at the 19-position) with the radioiodide.

| Isotope | Half-life | Primary Emissions | Common Applications |

|---|---|---|---|

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (low energy), X-rays | Biological assays, short-to-medium term imaging. ontosight.aiwikipedia.org |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | SPECT imaging, Radiotherapy. nih.govnih.gov |

Achieving a high radiochemical yield and ensuring the purity of the final product are critical for the successful application of any radiopharmaceutical.

Radiochemical Yield Optimization: The efficiency of the labeling reaction is paramount. For isotopic exchange reactions, factors such as reaction temperature, time, pH, and the concentration of reactants are optimized to maximize the incorporation of the radioisotope. The use of catalysts, such as copper salts, has been shown to improve the yield of nucleophilic radioiodination reactions in other contexts. nih.gov

Purity Assessment: After the labeling reaction, the product must be purified and its purity assessed. It is crucial to separate the radiolabeled compound from unreacted radioiodide and any chemical impurities.

Chemical Purity: This refers to the proportion of the material that is in the specified chemical form. It can be assessed using standard analytical techniques.

Radiochemical Purity: This is the proportion of the total radioactivity that is present in the form of the desired radiolabeled compound. Thin-layer chromatography (TLC) is a common method for determining radiochemical purity. For instance, in the analysis of ¹³¹I-19-iodocholesterol, thin-layer chromatography on silica (B1680970) gel was used for radiochemical analysis. High-performance thin-layer chromatography (HPTLC) with phosphorimaging detection has also been used to quantify radiolabeled cholesterol oxidation products, demonstrating the power of chromatographic techniques in this field. nih.gov A high radiochemical purity of 99.9% has been reported for ¹²⁵I-labeled 19-iodocholesterol.

The stability of the final product is also a concern, as deiodination can occur over time. Studies have shown that NP-59 (6β-iodomethyl-19-norcholesterol) is more stable than 19-iodocholesterol, indicating that structural modifications can influence the stability of the radioiodine label. nih.gov The increased stability of the 3-ethyl ether derivative is therefore a significant advantage. nih.gov

Isotope Exchange Reactions and Methodological Improvements

Isotope exchange represents a fundamental and widely utilized strategy for the radiolabeling of 19-iodocholesterol and its derivatives, including the 3-ethyl ether. This technique involves the direct replacement of a non-radioactive iodine atom already present in the molecule with a radioactive isotope, such as Iodine-125 or Iodine-131.

The foundational method for the radioiodination of the parent compound, 19-iodocholesterol, involves an isotope exchange reaction with a sodium halide salt of the desired radioisotope. umich.edu For instance, 19-iodocholesterol-125I has been successfully synthesized by reacting 19-iodocholesterol with sodium iodide-125 in refluxing acetone. umich.edu This approach leverages the chemical equilibrium between the stable and radioactive iodine isotopes, resulting in the incorporation of the radioisotope into the cholesterol backbone. The synthesis of 19-iodocholesterol labeled with Iodine-131 has also been achieved through a similar isotopic exchange reaction, with the resulting product being rigorously identified and analyzed using spectroscopic and radiochemical techniques.

Despite its utility, the parent compound, 19-iodocholesterol-131I, has been noted for its instability. nih.gov This observation led to the development of more stable derivatives, such as the 3-methyl and 3-ethyl ethers. nih.gov The substitution of the hydroxyl group at the 3-position with an ethoxyl group significantly enhances the stability of the compound in solid form, a crucial attribute for storage and handling. nih.gov

Methodological improvements in isotope exchange reactions have focused on enhancing radiochemical yields and reducing reaction times. One significant advancement is the use of high-temperature melt-exchange conditions. This technique, which involves heating the precursor compound with the radioiodide salt in a molten state, can dramatically accelerate the rate of isotopic exchange.

Further refinements include the application of phase transfer catalysts. In the context of radioiodination, a phase transfer catalyst facilitates the transfer of the ionic radioiodide from an aqueous phase to an organic phase where the substrate is dissolved, thereby increasing the reaction rate and yield.

The table below summarizes key parameters and findings from research on isotope exchange reactions for cholesterol derivatives and other related organic molecules, illustrating the impact of methodological improvements.

| Parameter | Conventional Isotope Exchange | Methodological Improvements |

| Precursor | 19-Iodocholesterol | This compound |

| Radioisotope | Sodium Iodide-125 umich.edu | Sodium Iodide-131 |

| Reaction Conditions | Refluxing Acetone umich.edu | High-Temperature Melt, Phase Transfer Catalyst |

| Key Findings | Successful incorporation of radioisotope. umich.edu | Enhanced stability of the 3-ethyl ether derivative. nih.gov |

It is important to note that while these methodological improvements have been established in the broader field of radiochemistry, their specific application and optimization for this compound continue to be an area of active research and development.

Molecular and Cellular Research on 19 Iodocholesterol 3 Ethyl Ether

Cellular Internalization and Transport Mechanisms in Model Systems

The cellular uptake of cholesterol and its analogs, such as 19-Iodocholesterol 3-ethyl ether, is a complex process primarily mediated by lipoprotein receptors. wikipedia.org Cholesterol, being largely insoluble in aqueous environments, is transported in the bloodstream within lipoprotein particles. wikipedia.orgyoutube.com These particles, which include low-density lipoprotein (LDL) and high-density lipoprotein (HDL), are recognized by specific receptors on the cell surface. wikipedia.orgyoutube.com

The internalization process often begins with the binding of LDL particles to LDL receptors concentrated in clathrin-coated pits on the plasma membrane. wikipedia.orgyoutube.com This is followed by receptor-mediated endocytosis, where the LDL-receptor complex is enclosed within a vesicle that buds off into the cell. wikipedia.orgyoutube.com These vesicles then fuse with endosomes, and subsequently with lysosomes. wikipedia.org Inside the acidic environment of the lysosome, the cholesterol esters are hydrolyzed by acid lipase (B570770) to release free cholesterol. wikipedia.orgfrontiersin.org

This liberated cholesterol is then transported out of the lysosome to various cellular destinations, including the plasma membrane and the endoplasmic reticulum (ER). frontiersin.orgresearchgate.net The transport from lysosomes to other organelles is a critical step, and defects in this process can lead to lysosomal storage disorders. frontiersin.org While the exact mechanisms are still under investigation, it is understood to involve both vesicular and non-vesicular pathways. frontiersin.orgnih.gov Non-vesicular transport may involve carrier proteins that shuttle cholesterol through the cytoplasm. nih.gov

Studies using radiolabeled cholesterol analogs have been instrumental in elucidating these transport pathways. nih.gov For instance, research on polarized cells, like hepatocytes, has shown that cholesterol can be transported between the apical and basolateral membranes, indicating specialized sorting and trafficking mechanisms. nih.gov The ether linkage at the 3-position of this compound may influence its interaction with transport proteins and its subsequent intracellular trafficking compared to native cholesterol. Ether lipids have been implicated in membrane trafficking processes, including the transport of cholesterol from the plasma membrane to the ER for esterification. nih.gov

Intracellular Metabolic Fate and Esterification Pathways

Once inside the cell, free cholesterol and its analogs are subject to metabolic processes, with esterification being a key pathway. In the endoplasmic reticulum, the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol, converting it into cholesterol esters for storage in cytosolic lipid droplets. frontiersin.orgahajournals.org This process is a crucial part of cellular cholesterol homeostasis. wikipedia.orgfrontiersin.org

Radiolabeled 19-iodocholesterol has been shown to accumulate in the adrenal glands primarily in its esterified form. umich.edu This suggests that this compound, after potential hydrolysis of the ethyl ether group, would also be a substrate for esterification enzymes. The accumulation of these esters is a key factor in the use of radioiodinated cholesterol analogs for adrenal imaging. umich.edunih.govnih.gov

The hydrolysis of cholesterol esters stored in lipid droplets is carried out by neutral cholesterol ester hydrolase (nCEH), releasing free cholesterol when needed by the cell. ahajournals.org The balance between esterification by ACAT and hydrolysis by nCEH regulates the intracellular levels of free and esterified cholesterol. ahajournals.orgnih.gov

Research has demonstrated that the presence of iodine at the C-19 position of the cholesterol molecule affects its interaction with cholesterol esterase. Studies comparing cholesteryl oleate (B1233923) and 19-iodocholesteryl oleate as substrates for rat adrenal cytosolic cholesterol esterase have revealed a lower binding specificity and a significantly reduced kinetic specificity for the iodinated analog. umich.edu

This reduced specificity of cholesterol esterase for the iodinated ester means that once 19-iodocholesterol is esterified and stored, it is less readily hydrolyzed back to its free form. umich.edu This contributes to the retention and accumulation of the iodinated cholesterol esters in tissues like the adrenal glands. umich.edu Direct competition experiments have further confirmed that 19-iodocholesteryl oleate inhibits the hydrolysis of the natural substrate, cholesteryl oleate. umich.edu

Kinetic studies provide quantitative insights into the enzymatic processing of cholesterol analogs. For rat adrenal cytosolic cholesterol esterase, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) have been determined for both cholesteryl oleate and 19-iodocholesteryl oleate. umich.edu

The Km for cholesteryl oleate was found to be 16.2 µM, while for 19-iodocholesteryl oleate, it was significantly higher at 76.2 µM. umich.edu A higher Km value indicates a lower affinity of the enzyme for the substrate. The Vmax for cholesteryl oleate was 602 pmol/min/mg protein, compared to a much lower 37.6 pmol/min/mg protein for the iodinated analog. umich.edu

Table 1: Kinetic Parameters of Rat Adrenal Cholesterol Esterase

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km (mL/min/mg protein) |

|---|---|---|---|

| Cholesteryl [1-14C]-oleate | 16.2 | 602 | 37.3 |

| [125I]-19-Iodocholesteryl oleate | 76.2 | 37.6 | 0.49 |

Data sourced from a study on rat adrenal cytosolic cholesterol esterase. umich.edu

Lipophilicity and Membrane Association Studies

The lipophilicity of a molecule is a critical determinant of its ability to associate with and traverse cellular membranes. Cholesterol itself is a highly lipophilic molecule, a property that allows it to be a fundamental component of animal cell membranes, where it modulates fluidity and integrity. wikipedia.orgmdpi.com The introduction of an ethyl ether group at the 3-position of 19-iodocholesterol would be expected to increase its lipophilicity compared to the parent 19-iodocholesterol, which possesses a more polar hydroxyl group. nih.gov

Ether lipids, in general, are known to be significant structural components of cell membranes and can influence membrane dynamics. nih.gov They can affect membrane fluidity and are important for the stability of lipid raft microdomains, which are cholesterol-rich regions involved in cell signaling. nih.gov The association of ether lipids with membranes can also impact the cytotoxicity of certain compounds, with membrane cholesterol content being a modulating factor. nih.gov

The increased stability of the 3-ethyl ether derivative of 19-iodocholesterol compared to 19-iodocholesterol itself has been noted, which is a desirable characteristic for compounds used in medical imaging. nih.gov This stability, coupled with its lipophilic nature, likely facilitates its association with lipoprotein particles for transport in the bloodstream and subsequent interaction with and partitioning into the lipid bilayers of target cells. wikipedia.orgnih.gov

Preclinical Research Applications and Models

Investigation of Cholesterol Trafficking and Utilization in Animal Models

While specific studies focusing on the intricate pathways of cholesterol trafficking and utilization using 19-Iodocholesterol 3-ethyl ether are not extensively detailed in available literature, its application in animal models provides indirect insights into these processes. The rationale for using a radiolabeled cholesterol analog like this ether derivative is rooted in the fundamental role of cholesterol as the precursor for steroid hormone synthesis in the adrenal cortex. The uptake of this tracer by adrenal tissue in animal models, such as dogs, serves as a surrogate marker for the gland's cholesterol uptake mechanism.

The adrenal gland acquires cholesterol from circulating lipoproteins, a process mediated by receptors like the low-density lipoprotein (LDL) receptor and the scavenger receptor class B type I (SR-BI). frontiersin.orgnih.gov The accumulation of this compound in the adrenal glands of dogs, similar to that of 19-iodocholesterol, suggests that it likely follows the same transport pathways as native cholesterol to be internalized by adrenocortical cells. nih.gov Once inside the cell, cholesterol is transported to the mitochondria, a rate-limiting step in steroidogenesis, for conversion into pregnenolone. frontiersin.orgwikipedia.org The visualization of the adrenal glands following the administration of this radiolabeled ether indicates its participation in this metabolic pathway, at least up to the initial uptake and storage phases.

Assessment of Tissue and Organ Biodistribution in Preclinical Studies

The biodistribution of a radiopharmaceutical is a critical aspect of its preclinical evaluation, determining its specificity for the target organ and its clearance from non-target tissues.

Adrenal Gland Uptake and Retention Mechanisms

Preclinical studies have demonstrated that this compound exhibits significant uptake and retention in the adrenal glands. A study comparing it with its parent compound, 19-iodocholesterol, found that the 3-ethyl ether derivative showed a similar concentration in the adrenals of dogs. nih.gov This selective accumulation is attributed to the high demand for cholesterol in the adrenal cortex for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens.

The uptake mechanism for cholesterol and its analogs by the adrenal cortex is an active process primarily involving receptor-mediated endocytosis of lipoproteins. frontiersin.orgnih.gov The adrenal glands express high levels of LDL receptors and SR-BI, which bind to circulating LDL and high-density lipoproteins (HDL), respectively, facilitating the internalization of cholesterol. frontiersin.orgnih.gov It is presumed that this compound, bound to lipoproteins in circulation, is taken up by the adrenal cells through these same receptor systems. The retention of the compound within the gland is likely due to its esterification and storage in lipid droplets, similar to native cholesterol. The ether linkage at the 3-position was designed to increase the stability of the compound compared to the hydroxyl group in 19-iodocholesterol, which was found to be unstable. nih.gov

Comparative Biodistribution in Other Steroidogenic and Non-Target Tissues

While the primary focus of preclinical studies has been on the adrenal glands, the biodistribution of this compound in other tissues is also a key consideration. Other steroidogenic tissues, such as the ovaries and testes, also utilize cholesterol for hormone synthesis, and thus, some uptake of a cholesterol analog would be expected. However, the adrenal cortex typically demonstrates the highest concentration of radiolabeled cholesterol analogs due to its exceptionally active steroidogenesis.

Data from studies on the parent compound, 19-iodocholesterol, in dogs showed the highest concentration in the adrenal cortex, followed by the liver, which is involved in cholesterol metabolism and excretion. It is anticipated that the 3-ethyl ether derivative would exhibit a similar, if not more favorable, biodistribution profile, with high adrenal-to-liver and adrenal-to-kidney ratios, which are crucial for clear imaging. The modification at the 3-position was intended to enhance stability without negatively impacting its target-to-non-target tissue ratios. nih.gov

| Organ | Expected Uptake of this compound | Rationale |

| Adrenal Gland | High | High demand for cholesterol for steroidogenesis; high expression of lipoprotein receptors. frontiersin.orgnih.gov |

| Liver | Moderate | Role in lipoprotein metabolism and clearance of the tracer from circulation. |

| Ovaries/Testes | Low to Moderate | Steroidogenic activity, but typically lower than the adrenal cortex. |

| Kidneys | Low | Primarily involved in excretion. |

| Muscle/Fat | Low | Lower rates of cholesterol uptake compared to steroidogenic tissues. |

This table represents expected uptake based on the known physiology of cholesterol metabolism and findings from related compounds.

Use in Functional Imaging Research Modalities (Preclinical)

The primary preclinical application of this compound has been in the context of functional imaging, aiming to non-invasively assess the function of the adrenal cortex.

Scintigraphy and SPECT Applications in Animal Studies

The labeling of this compound with a gamma-emitting isotope, such as Iodine-131 (B157037) or Iodine-123, allows for its detection using scintigraphy or Single Photon Emission Computed Tomography (SPECT). Preclinical studies in dogs demonstrated that this compound could be used to visualize the adrenal glands. nih.gov The ability to image the adrenals provides functional information, as the degree of tracer uptake reflects the metabolic activity of the gland.

In animal models, SPECT imaging with a radiolabeled cholesterol analog can help in identifying areas of hyper- or hypo-function within the adrenal cortex. This has implications for studying animal models of adrenal disorders, such as Cushing's syndrome or adrenal tumors. The development of the more stable 3-ethyl ether derivative was a significant step towards improving the reliability of adrenal scintigraphy. nih.gov

Comparative Evaluation with Positron Emission Tomography (PET) Analogs

While direct comparative studies between this compound and Positron Emission Tomography (PET) analogs in preclinical settings are scarce, a broader comparison of the imaging modalities is relevant. PET offers several advantages over SPECT, including higher sensitivity and spatial resolution. In the context of adrenal imaging, PET tracers such as ¹¹C-metomidate and more recently, ⁶⁸Ga-Pentixafor, have been investigated. frontiersin.org

¹¹C-metomidate targets the 11β-hydroxylase enzyme, which is highly expressed in adrenocortical tissue, providing a different mechanism of uptake compared to cholesterol analogs. ⁶⁸Ga-Pentixafor targets the CXCR4 receptor, which has been found to be overexpressed in certain adrenal tumors. frontiersin.org A hypothetical comparison suggests that while a SPECT agent like ¹³¹I-19-Iodocholesterol 3-ethyl ether provides a measure of cholesterol uptake and metabolism, a PET tracer might offer higher image quality and the ability to probe different molecular targets. The choice of tracer would depend on the specific research question, with cholesterol analogs being more suited for studying steroidogenesis pathways and other tracers for identifying specific enzymatic or receptor expressions. The longer half-life of I-131 allows for delayed imaging, which can be advantageous for assessing retention, whereas the shorter half-lives of typical PET isotopes are suitable for dynamic studies.

| Feature | SPECT with ¹³¹I-19-Iodocholesterol 3-ethyl ether (projected) | PET with Analogs (e.g., ¹¹C-metomidate) |

| Target | Lipoprotein receptors and cholesterol metabolic pathway. frontiersin.orgnih.gov | Specific enzymes (e.g., 11β-hydroxylase) or receptors. frontiersin.org |

| Resolution | Lower | Higher |

| Sensitivity | Lower | Higher |

| Tracer Half-life | Longer (days for ¹³¹I) | Shorter (minutes to hours) |

| Imaging Time | Delayed imaging possible | Typically earlier imaging |

This table provides a general comparison between the two imaging modalities in the context of adrenal imaging.

Application in Specific Disease Model Research (Preclinical)

The preclinical application of radioiodinated cholesterol analogs, including this compound, has primarily centered on the investigation of adrenal gland disorders. These compounds serve as valuable tools in animal models to study the pathophysiology of various adrenal abnormalities and to develop and validate diagnostic imaging techniques. The research in this area has laid the groundwork for the clinical use of similar radiotracers for adrenal scintigraphy.

Preclinical studies have explored the utility of these cholesterol derivatives in models of hypercortisolism (Cushing's syndrome) and primary aldosteronism. osti.gov These conditions are often caused by adrenal adenomas or hyperplasia, which exhibit altered cholesterol uptake and metabolism. By administering radioiodinated cholesterol analogs to animal models, researchers can visualize and quantify the uptake in the adrenal glands, thereby identifying abnormalities in function and structure.

A pivotal study in dogs compared the adrenal uptake of 19-iodocholesterol with its 3-ethyl and 3-methyl ether derivatives. nih.gov This research demonstrated that the ether derivatives concentrate in the adrenal glands to a similar extent as the parent compound, 19-iodocholesterol. nih.gov This finding was significant as it suggested that modifications to the 3-hydroxyl group could be made to improve stability without compromising the adrenal-localizing properties of the molecule. nih.gov

The following table summarizes the comparative adrenal concentration of 19-Iodocholesterol and its 3-ethyl and 3-methyl ethers in a preclinical dog model.

| Compound | Adrenal Concentration (% dose/g) |

| 19-Iodocholesterol | Data not available in abstract |

| This compound | Similar to 19-Iodocholesterol nih.gov |

| 19-Iodocholesterol 3-methyl ether | Similar to 19-Iodocholesterol nih.gov |

This table is based on the findings of the study which reported similar concentrations in the adrenals of dogs for the three compounds, highlighting the potential of the ether derivatives as adrenal scanning agents. nih.gov

Further preclinical research has focused on the broader class of radioiodinated cholesterol derivatives to refine their diagnostic capabilities. For instance, studies have investigated the incorporation of these compounds into plasma lipoproteins to potentially enhance their uptake in steroid hormone-secreting tissues like the adrenal glands. nih.gov While a study using [125I]cholesteryl iopanoate incorporated into high-density lipoproteins (HDL) did not show enhanced adrenal uptake compared to [125I]NP-59 in rats, it represents an area of ongoing investigation to improve the efficacy of these imaging agents. nih.gov

The development of animal models with specific adrenal pathologies is crucial for this line of research. These models allow for the controlled evaluation of new and existing radioiodinated cholesterol analogs. For example, animal models of adrenal tumors, such as those induced by carcinogens or through genetic modification, provide a platform to assess the sensitivity and specificity of these compounds in detecting and localizing adrenal lesions. The findings from these preclinical disease models are instrumental in validating the clinical utility of adrenal scintigraphy agents.

While much of the more recent research has shifted towards other analogs like 6β-iodomethyl-19-norcholesterol (NP-59), the foundational preclinical work with 19-iodocholesterol and its derivatives, including the 3-ethyl ether, was critical in establishing the principle of using radioiodinated cholesterol for adrenal imaging. osti.gov The ability to non-invasively assess adrenal function and morphology in preclinical models has significantly advanced our understanding of adrenal diseases and the development of diagnostic strategies.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Steroid Backbone Modifications on Biodistribution and Metabolism

Modifications to the fundamental steroid backbone have proven to be critical in enhancing the efficacy of cholesterol-based radiotracers. The steroid nucleus, composed of four fused rings, provides the structural template that is recognized by the biological systems responsible for cholesterol uptake and trafficking.

A pivotal discovery in this area was the development of NP-59. nih.gov A thermal rearrangement of the steroid scaffold of the original 19-iodocholesterol resulted in NP-59, a tracer with markedly superior adrenal uptake. nih.gov This demonstrated that even subtle changes to the steroid ring structure could significantly alter the biodistribution of the compound in favor of the target organ. The general structural similarity to cholesterol is a key determinant for adrenal uptake, which is also influenced by complex factors like molecular size and polarity.

The metabolism of these analogs is also a critical consideration. Steroids are inherently lipophilic and undergo metabolic conversions to increase their water solubility for excretion. nih.gov Phase 1 metabolic reactions, such as the reduction of the A-ring, are essential for inactivating steroid hormones. nih.gov Therefore, a key goal in designing cholesterol-based imaging agents is to create a backbone that is stable enough to resist rapid metabolism before reaching the adrenal glands, yet can eventually be cleared from the body. Studies have shown that after administration, the radioactivity from cholesterol analogs within the adrenal cortex is predominantly found in the cholesterol ester fraction, indicating that these tracers are processed through the same metabolic pathways as native cholesterol.

Influence of the 3-Ethyl Ether Moiety on Research Outcomes

The modification of functional groups attached to the steroid backbone is another key strategy in analog development. The 3-hydroxyl group of cholesterol has been a frequent target for such modifications. Research into the utility of 19-Iodocholesterol 3-ethyl ether has provided valuable insights into the role of this specific moiety.

The parent compound, 19-iodocholesterol labeled with Iodine-131 (B157037), was found to be an effective adrenal scanning agent but suffered from instability. nih.gov To address this, researchers synthesized derivatives where the hydroxyl group at the 3-position was replaced with methoxyl and ethoxyl groups. nih.gov The resulting compounds, 19-iodocholesterol 3-methyl ether and this compound, were found to be significantly more stable in solid form than the original 19-iodocholesterol. nih.gov

Crucially, this enhanced stability did not come at the cost of target affinity. Biodistribution studies in dogs revealed that the 3-ethyl ether derivative exhibited a concentration in the adrenal glands similar to that of the parent 19-iodocholesterol. nih.gov This finding highlights the importance of the 3-position in influencing the physicochemical properties of the molecule, such as stability, without negatively impacting the biological recognition required for adrenal uptake. The research demonstrated that the 3-ethyl ether moiety could be a beneficial modification for developing more robust and reliable cholesterol-based radiotracers. nih.gov

Comparative Analysis with Related Cholesteryl Radiotracers (e.g., NP-59)

The evolution of adrenal imaging agents can be best understood through a comparative analysis of the key radiotracers developed over the years. This comparison reveals a progressive improvement in imaging characteristics driven by strategic chemical modifications.

19-Iodocholesterol: This was one of the first cholesterol analogs developed as a scintiscanning agent for the adrenal glands. nih.gov While it successfully demonstrated the feasibility of imaging adrenal tissue, it was hampered by issues of chemical instability and suboptimal adrenal uptake. nih.gov

This compound: As discussed previously, this analog was developed to improve upon the stability of 19-iodocholesterol. It achieved this goal while maintaining comparable adrenal concentration, making it a superior formulation in terms of chemical robustness. nih.gov

NP-59 (6β-iodomethyl-19-norcholesterol): The development of NP-59 represented a significant leap forward. Through a modification of the steroid scaffold itself, NP-59 demonstrated "a remarkably improved tracer with superior adrenal uptake" compared to the original 19-iodocholesterol. nih.gov It became a widely used and superior adrenal imaging agent for diagnosing conditions like primary aldosteronism. nih.govhkjr.org While the name Iodocholesterol (¹³¹I) has sometimes been used interchangeably with NP-59, the scientific literature clearly distinguishes NP-59 as a structurally different and more effective agent. nih.govhkjr.orgwikipedia.org

¹⁸F-FNP-59: More recently, efforts have focused on developing PET (Positron Emission Tomography) analogs to overcome the limitations of SPECT (Single Photon Emission Computed Tomography) agents like NP-59, which use iodine isotopes that can result in poor resolution and high radiation doses. nih.gov The fluorine-18 (B77423) labeled analog, ¹⁸F-FNP-59, shows a pharmacokinetic profile similar to NP-59 but provides higher resolution images with a significantly lower radiation dose to the patient. nih.gov

Below is a comparative table of these key radiotracers:

| Feature | 19-Iodocholesterol | This compound | NP-59 | ¹⁸F-FNP-59 |

| Key Structural Feature | Iodine at C-19 | Ethyl ether at C-3 | Modified steroid scaffold (6β-iodomethyl-19-nor) | Fluorine-18 on NP-59 scaffold |

| Primary Advantage | Pioneer adrenal imaging agent | Improved chemical stability nih.gov | Superior adrenal uptake nih.gov | Higher resolution, lower radiation dose nih.gov |

| Imaging Modality | SPECT | SPECT | SPECT | PET |

| Primary Radionuclide | ¹³¹I / ¹²⁵I | ¹³¹I | ¹³¹I | ¹⁸F |

Rational Design Principles for Advanced Radiolabeled Cholesterol Analogues in Research

The development of new and improved radiolabeled cholesterol analogs is guided by a set of rational design principles aimed at optimizing their performance for research and potential clinical applications. These principles are derived from decades of SAR studies.

A fundamental principle is that the designed molecule must effectively mimic cholesterol to be recognized and taken up by target tissues like the adrenal cortex, which utilizes exogenous cholesterol for steroid hormone synthesis. nih.gov The design process often follows a modular approach, considering three key components: a recognition element (the cholesterol pharmacophore), a linker, and a signaling component (the radionuclide). mdpi.com

Modern drug design increasingly employs in silico methods, or computer simulations, to predict the properties of novel compounds before they are synthesized. nih.gov This computational approach allows for the virtual screening of many potential analogs to assess their likely binding affinity and other characteristics, saving time and resources. nih.gov

A primary objective in the design of these agents is to maximize the target-to-background ratio, for instance, the adrenal-to-liver ratio, to ensure clear visualization of the target organ. nih.gov This involves fine-tuning the molecule's structure to enhance uptake in the adrenal glands while promoting clearance from non-target tissues.

Analytical Methodologies and Quality Control in Research Development

Chromatographic Techniques for Purity and Metabolite Analysis

Chromatographic methods are fundamental for assessing the purity of 19-Iodocholesterol 3-ethyl ether and for studying its metabolic fate.

Thin Layer Chromatography (TLC): A versatile and rapid technique, TLC is frequently used to monitor the progress of chemical reactions during the synthesis of this compound and to evaluate the purity of the final product. The stability of radiolabeled cholesteryl ethers can also be assessed using TLC. nih.gov For instance, the hydrolysis of a cholesteryl ether to free cholesterol can be readily identified. nih.gov

In the analysis of related cholesterol compounds, silver ion TLC has been a valuable tool. This technique separates molecules based on the number, configuration, and position of double bonds in their structure. aocs.org For example, it can be used to separate different molecular species of triacylglycerols. aocs.org While specific applications to this compound are not extensively detailed, the principles of this method are applicable for separating it from other unsaturated steroidal impurities.

Spectroscopic Characterization in Research

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide a complete picture of the compound's carbon-hydrogen framework. rsc.orgbeilstein-journals.org

¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environment. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns of the signals are characteristic of the molecular structure. rsc.orgsigmaaldrich.com

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. rsc.orgsigmaaldrich.com

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. mdpi.com

Interactive Data Table: Illustrative NMR Data Interpretation

The following table demonstrates how typical NMR data might be presented and interpreted for a complex molecule like a cholesterol derivative. Note that these are example chemical shifts and are not the specific, experimentally determined values for this compound.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (Example) |

| C-3 | 3.5 (m) | 79.0 | HMBC to C-2, C-4, Ethoxy-CH₂ |

| C-5 | 5.4 (d) | 140.0 | COSY with H-6 |

| C-6 | 5.6 (m) | 121.0 | COSY with H-5 |

| C-19 | 3.2 (d) | 35.0 | HMBC to C-1, C-9, C-10 |

| Ethoxy-CH₂ | 3.6 (q) | 65.0 | COSY with Ethoxy-CH₃ |

| Ethoxy-CH₃ | 1.2 (t) | 15.0 | COSY with Ethoxy-CH₂ |

This table is for illustrative purposes only.

Radiometric Detection and Quantification Methods in Experimental Studies

When this compound is labeled with a radioisotope of iodine (e.g., Iodine-125 or Iodine-131), specialized radiometric techniques are essential for its detection and quantification. umich.edunih.gov These methods are crucial in preclinical studies to determine the compound's biodistribution and concentration in various tissues. umich.edunih.gov

Radioisotope Dilution Technique: This is a common method used to determine the amount of a substance in a sample. nih.gov A known amount of the radiolabeled compound is added to the sample, and after isolation and purification, the specific activity of the compound is measured. This allows for the calculation of the original amount of the non-labeled compound.

Gamma Scintillation Counting: For gamma-emitting isotopes like ¹³¹I, a gamma counter is used to measure the radioactivity in tissue samples. The concentration of the radiolabeled compound in a specific organ can be determined by comparing the counts per minute (CPM) of the sample to a standard of known radioactivity. This data is often expressed as a percentage of the administered dose per gram of tissue (%ID/g).

Autoradiography: This technique provides a visual representation of the distribution of the radiolabeled compound within a tissue section. The tissue slice is placed in contact with a photographic emulsion or a phosphor imaging screen. The radiation from the compound exposes the film or screen, creating an image that maps the location of the radioactivity.

In Vivo Imaging: Techniques like SPECT (Single Photon Emission Computed Tomography) can be used to non-invasively visualize the distribution of the gamma-emitting radiolabeled compound in a living animal over time. This provides dynamic information about the uptake and clearance of the compound from various organs.

The use of these radiometric methods allows researchers to quantify the specific uptake of radioiodinated this compound in target tissues, such as the adrenal glands. nih.gov

Future Directions and Translational Research Perspectives Excluding Clinical Applications

Potential for Novel Research Applications in Steroidogenesis and Metabolic Pathways

The study of steroidogenesis, the biological process for producing steroid hormones from cholesterol, is fundamental to understanding a wide range of physiological and pathological conditions. Radioiodinated cholesterol analogues serve as valuable tracers for imaging and quantifying the activity of steroidogenic tissues, primarily the adrenal cortex. The introduction of a 3-ethyl ether group to the 19-iodocholesterol backbone could offer new avenues for research into metabolic pathways.

The uptake of radioiodinated cholesterol analogues like 131I-19-iodocholesterol has been instrumental in the scintigraphic visualization of the adrenal cortex. nih.gov Research has demonstrated the utility of these tracers in identifying and localizing conditions such as Cushing's syndrome and primary aldosteronism. nih.gov The mechanism involves the analogue being taken up by adrenal cortical cells, where it is esterified and stored, but notably, it is not further metabolized into steroid hormones. nih.gov This intracellular trapping allows for functional imaging of the adrenal cortex.

The specific modification at the 3-position with an ethyl ether could modulate the lipophilicity and metabolic handling of the 19-iodocholesterol molecule. This alteration may influence its interaction with lipoprotein receptors and intracellular enzymes, potentially leading to differential uptake and retention characteristics in various tissues. These modified properties could be harnessed for novel research applications aimed at dissecting specific steps in cholesterol transport and metabolism within steroidogenic and other tissues.

Table 1: Potential Research Applications of 19-Iodocholesterol 3-ethyl ether in Metabolic Studies

| Research Area | Potential Application of this compound | Rationale for Application |

| Steroidogenesis | Investigation of cholesterol uptake mechanisms in adrenal and gonadal tissues. | The ethyl ether modification may alter receptor affinity and internalization rates, providing a tool to study cholesterol transport dynamics. |

| Lipoprotein Metabolism | Tracing the fate of cholesterol analogues within different lipoprotein fractions in preclinical models. | Altered lipophilicity could influence the partitioning of the tracer among HDL, LDL, and VLDL, offering insights into lipoprotein remodeling. |

| Atherosclerosis Research | Imaging of cholesterol accumulation in atherosclerotic plaques in animal models. | The modified structure might lead to preferential uptake in lipid-laden macrophages within plaques, enabling in vivo visualization. |

| Neurosteroid Research | Exploring the transport of cholesterol analogues across the blood-brain barrier and uptake into glial cells and neurons. | The potential for altered CNS penetration could open up new possibilities for studying local steroid synthesis in the brain. |

Advancements in Radiochemistry Techniques for Cholesterol Analogues

The synthesis of radioiodinated compounds, including cholesterol analogues, is a critical aspect of their development as research and diagnostic tools. The chemical structure of steroids does not typically allow for direct radioiodination, necessitating the use of precursor derivatives that can be readily iodinated. The development of efficient and reliable radiolabeling methods is paramount for ensuring high radiochemical yield and purity.

Historically, various methods have been employed for the radioiodination of peptides and other molecules, some of which have been adapted for steroids. nih.gov These include methods that can be challenging to apply to complex molecules like cholesterol without causing degradation. Therefore, the development of milder and more specific radioiodination techniques is an active area of research.

Recent advancements in radiochemistry offer promising avenues for the synthesis of compounds like this compound. These include the development of novel prosthetic groups and the application of "click chemistry". These modern techniques can provide more controlled and efficient incorporation of radioiodine into the cholesterol backbone, potentially leading to higher specific activity and improved in vivo stability of the tracer.

Table 2: Comparison of Radioiodination Techniques for Cholesterol Analogues

| Technique | Description | Advantages | Potential Challenges |

| Direct Electrophilic Iodination | Uses an oxidizing agent to generate an electrophilic iodine species that reacts with the steroid nucleus. | Simple and direct method. | Can be harsh, leading to low yields and potential degradation of the steroid. |

| Iododestannylation | Involves the reaction of an organotin precursor with a source of radioiodine. | Milder conditions, high regioselectivity, and good yields. | Requires synthesis of the organotin precursor; potential for tin toxicity. |

| Prosthetic Group Labeling | A small, pre-radiolabeled molecule (prosthetic group) is conjugated to the cholesterol derivative. | Allows for late-stage radioiodination under mild conditions. | May alter the biological properties of the parent molecule. |

| Click Chemistry | Utilizes bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for radiolabeling. | High efficiency, specificity, and mild reaction conditions. | Requires the introduction of compatible functional groups onto the cholesterol backbone. |

Integration with Emerging Preclinical Imaging Technologies for Enhanced Research Resolution

The utility of a radiotracer like this compound is intrinsically linked to the imaging modality used for its detection. Single-Photon Emission Computed Tomography (SPECT) has been the traditional workhorse for imaging with iodine-123 and iodine-131 (B157037) labeled compounds. However, the integration of SPECT with anatomical imaging techniques like Computed Tomography (CT) has significantly improved the localization of tracer uptake.

The fusion of SPECT and CT (SPECT/CT) provides a powerful tool for preclinical research, allowing for the precise anatomical correlation of functional data obtained from the radiotracer. nih.gov For instance, in studies of adrenal adenomas, SPECT/CT enables the accurate localization of radiotracer accumulation within a specific adrenal gland, which is crucial for guiding further investigation. nih.gov

Looking forward, the integration of this compound with even more advanced preclinical imaging platforms could further enhance research resolution. This includes the potential use of multi-modal imaging systems that combine SPECT with Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET), should a positron-emitting iodine isotope like iodine-124 be used. These integrated systems can provide a more comprehensive picture by simultaneously capturing functional, anatomical, and physiological information, leading to a deeper understanding of the metabolic processes being studied.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 19-Iodocholesterol 3-ethyl ether with high purity?

- Methodological Answer : Synthesis typically involves iodination of cholesterol derivatives followed by etherification. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the ethyl ether group (critical for stability).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound from byproducts like unreacted cholesterol or di-iodinated species .

- Validation using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure (e.g., molecular ion peak at m/z 526.267 for CHIO) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : H NMR detects the ethyl ether group (δ 1.2–1.4 ppm for -OCHCH) and iodinated methylene (δ 3.2–3.5 ppm). C NMR confirms the ether linkage (C-O signal at ~70 ppm) .

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) evaluates purity, with retention time compared to standards .

- Mass Spectrometry : HRMS identifies isotopic patterns for iodine (e.g., [M+H] at m/z 527.275) .

Q. What is the biological rationale for studying this compound in membrane biology?

- Methodological Answer : The compound’s sterol backbone and ethyl ether group mimic cholesterol’s role in lipid bilayers but with altered hydrophobicity. Researchers use Langmuir trough experiments to measure collapse pressures (e.g., 42 mN·m for analogous cholesteryl ethers) and study monolayer stability . This informs its potential as a cholesterol analog in membrane fluidity studies .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-spectral correlation : Cross-validate NMR, FTIR, and HRMS data to resolve ambiguities (e.g., distinguishing iodinated vs. brominated byproducts).

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns for comparison .

- Reproducibility checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

Q. What methodological considerations are critical when designing interaction studies between this compound and lipid bilayers?

- Methodological Answer :

- Film balance experiments : Measure mean molecular area deviations in mixed monolayers (e.g., 10.1 Å at 5 mN·m for cholesteryl ether-phospholipid systems) to assess non-ideal mixing .

- Differential scanning calorimetry (DSC) : Determine phase transition temperatures to evaluate bilayer integration efficiency.

- Ethical rigor : Adhere to guidelines for reproducible data reporting (e.g., detailing reagent purity, storage conditions) to avoid bias .

Q. How should contradictory results in the cholesterol-modulating effects of this compound derivatives be analyzed?

- Methodological Answer :

- Statistical reconciliation : Apply ANOVA or Tukey’s HSD test to compare datasets, ensuring sample sizes meet power analysis requirements .

- Variable control : Standardize experimental conditions (e.g., solvent purity, temperature) to isolate compound-specific effects .

- Meta-analysis : Review literature for trends (e.g., concentration-dependent biphasic effects) and identify gaps (e.g., lack of in vivo pharmacokinetic data) .

Key Research Gaps

- Limited data on in vivo metabolic pathways of this compound.

- Need for cryo-EM studies to visualize its integration into lipid rafts.

- Comparative studies with other iodinated sterols (e.g., 19-Iodocholesterol 3-methyl ether) to assess structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.